molecular formula C22H23FN2O4S2 B2505272 Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 941962-37-4

Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No. B2505272
M. Wt: 462.55
InChI Key: CCBRXSHUWBRQFV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a sulfonyl group, a fluorine atom, and a benzothiophene group. Piperazine rings are common in many pharmaceuticals and can modulate the pharmacokinetic properties of a drug . The sulfonyl group is a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom or group. Fluorine atoms in organic compounds can affect reactivity and other properties. Benzothiophene is a polycyclic aromatic compound that is related to benzofuran with a replacing sulfur atom instead of oxygen.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the piperazine ring, sulfonyl group, and fluorine atom would all influence how this compound reacts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of a sulfonyl group could make the compound more polar, while the presence of a fluorine atom could affect its reactivity .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and possible biological activity. It could also involve investigating its physical and chemical properties in more detail .

properties

IUPAC Name

methyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4S2/c1-14-6-4-8-17(15(14)2)24-10-12-25(13-11-24)31(27,28)21-19-16(23)7-5-9-18(19)30-20(21)22(26)29-3/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBRXSHUWBRQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC4=CC=CC(=C43)F)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate

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